Hexyl crotonate

Description

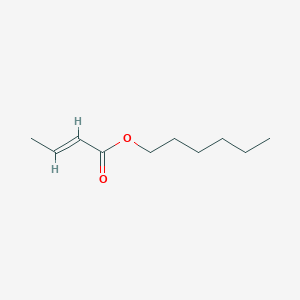

Structure

3D Structure

Properties

IUPAC Name |

hexyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNHUHNWGVUEAT-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883532 | |

| Record name | 2-Butenoic acid, hexyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity aroma | |

| Record name | Hexyl 2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1785/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, propylene glycol; soluble in most fixed oils, Soluble (in ethanol) | |

| Record name | Hexyl 2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1785/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.905 | |

| Record name | Hexyl 2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1785/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1617-25-0, 19089-92-0, 16930-96-4 | |

| Record name | Hexyl (2E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, hexyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, hexyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexyl 2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL CROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8K16M475M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexyl crotonate CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl crotonate, systematically known as hexyl but-2-enoate, is an organic ester recognized for its characteristic fruity and green aroma.[1] While its primary applications are in the flavor and fragrance industries, its chemical structure, featuring a reactive α,β-unsaturated ester moiety, makes it a compound of interest for further research and potential applications in organic synthesis and materials science. This document provides a comprehensive technical guide to the properties, synthesis, and safety data of this compound.

Chemical Identification

| Identifier | Value |

| IUPAC Name | hexyl but-2-enoate[1] |

| CAS Number | 19089-92-0[1] |

| Alternative CAS Number | 1617-25-0 (for the E-isomer) |

| Molecular Formula | C₁₀H₁₈O₂[1] |

| Molecular Weight | 170.25 g/mol [1] |

| Canonical SMILES | CCCCCCOC(=O)C=CC[1] |

| InChI Key | MZNHUHNWGVUEAT-UHFFFAOYSA-N[1] |

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 213-215 °C at 760 mmHg | [2] |

| Density | 0.885–0.891 g/mL at 20°C | [1] |

| Refractive Index | 1.438–1.440 at 20°C | [1] |

| Flash Point | 88.89 °C (192.00 °F) TCC | [2] |

| Solubility | Insoluble in water; soluble in ethanol and most fixed oils. | [1] |

| Vapor Pressure | 0.146 mmHg at 25 °C (estimated) | [2] |

| logP (o/w) | 3.973 (estimated) | [2] |

| Oral LD50 (rat) | > 5000 mg/kg | [3] |

| Dermal LD50 (rabbit) | > 5000 mg/kg | [3] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.01–6.92 (m, 1H, olefinic), 5.87–5.83 (m, 1H, olefinic), 4.11 (t, 2H, –O–CH₂–, J = 6.8 Hz), 1.88 (dd, 3H, vinyl CH₃, J = 6.8, 1.6 Hz), 1.66–1.58 (m, 2H), 1.40–1.30 (m, 6H), 0.91 (t, 3H, terminal CH₃, J = 6.8 Hz) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.1 (C=O), 144.6 (C=C–CO), 134.5 (C=C–H), 130.2, 64.4 (O–CH₂), 31.5, 28.7, 25.7, 22.6, 14.0 (alkyl carbons) | [1] |

| Infrared (IR) | ν(C=O) ~1710 cm⁻¹, ν(C=C) ~1640 cm⁻¹ | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and established method for synthesizing this compound is the Fischer esterification of crotonic acid with hexanol, using an acid catalyst.[1] The following protocol is a representative procedure adapted from established esterification methods.[4][5][6]

Materials:

-

Crotonic acid

-

n-Hexanol

-

Toluene

-

p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid

-

5% Sodium carbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux with a Dean-Stark trap, distillation, and liquid-liquid extraction.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine crotonic acid, a molar excess of n-hexanol (e.g., 1.5 to 2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol% relative to the crotonic acid).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is complete. This typically takes several hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the toluene and excess hexanol via distillation. The final product, this compound, can be further purified by vacuum distillation.

Logical Relationships and Diagrams

The synthesis of this compound via Fischer esterification can be represented by the following reaction scheme:

References

An In-depth Technical Guide to the Synthesis of Hexyl Crotonate from Crotonic Acid and Hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of hexyl crotonate, an unsaturated ester, through the Fischer esterification of crotonic acid and hexanol. The document details the underlying chemical principles, reaction mechanisms, and a step-by-step experimental protocol. Furthermore, it presents quantitative data on reaction parameters and discusses the relevance of this synthesis to the field of drug development, particularly in the context of prodrug design and formulation science. The guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and pharmaceutical development.

Introduction

This compound, systematically known as hexyl (E)-but-2-enoate, is an organic ester recognized for its characteristic fruity aroma.[1] While its primary application lies within the flavor and fragrance industries, the synthesis of this and similar α,β-unsaturated esters is of significant interest to organic chemists and pharmaceutical scientists. The ester functional group is a cornerstone of medicinal chemistry, frequently employed in the design of prodrugs to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Moreover, understanding the synthesis of esters is fundamental to the development of various pharmaceutical excipients.

This guide focuses on the most prevalent and industrially significant method for synthesizing this compound: the direct acid-catalyzed esterification of crotonic acid with hexanol, commonly known as the Fischer-Speier esterification.[1] This reversible reaction involves the condensation of a carboxylic acid and an alcohol, producing an ester and water. The efficiency of the process is typically enhanced by the use of an acid catalyst and the removal of water as it is formed, thereby shifting the equilibrium towards the product.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from crotonic acid and hexanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution can be delineated into several key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of crotonic acid by an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Hexanol: The lone pair of electrons on the oxygen atom of hexanol attacks the now highly electrophilic carbonyl carbon of the protonated crotonic acid. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking hexanol) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is a rapid and reversible process.

-

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, and a molecule of water is eliminated, reforming the carbonyl group and yielding the protonated ester.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen of the ester by a base (such as water or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final product, this compound.

The overall reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted to the right, which is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, hexanol) or by removing the water byproduct as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from a reliable procedure for a similar ester.[2]

Materials and Equipment

-

Reagents:

-

Crotonic acid (98%)

-

Hexanol (98%)

-

p-Toluenesulfonic acid monohydrate (PTSA) (98.5%) or concentrated Sulfuric Acid (98%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Heating mantle with a magnetic stirrer

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

-

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine crotonic acid, hexanol, a catalytic amount of p-toluenesulfonic acid (or sulfuric acid), and toluene. The toluene acts as an azeotropic solvent to facilitate the removal of water.

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is monitored by observing the amount of water collected in the trap. The reaction is considered complete when water is no longer being collected.

-

Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature. The reaction mixture is then transferred to a separatory funnel and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted crotonic acid. The aqueous layer is removed, and the organic layer is washed with water and then brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent (toluene and any excess hexanol) is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactant and Catalyst Quantities (Illustrative Example)

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |

| Crotonic Acid | 86.09 | 1.0 | 86.09 | - |

| Hexanol | 102.17 | 1.5 | 153.26 | 188.5 |

| p-Toluenesulfonic Acid (PTSA) | 190.22 | 0.02 | 3.80 | - |

| Toluene (solvent) | 92.14 | - | - | 200 |

Table 2: Reaction Conditions and Expected Yield

| Parameter | Value |

| Catalyst | p-Toluenesulfonic Acid (PTSA) |

| Catalyst Loading | 1-2 mol% relative to crotonic acid |

| Reaction Temperature | Reflux temperature of toluene (~111°C) |

| Reaction Time | 4-6 hours (or until water collection ceases) |

| Expected Yield | 75-85% |

Note: The expected yield is based on general yields for classical esterification reactions of this type.

Visualizations

Signaling Pathway: Fischer Esterification Mechanism

Caption: The reaction mechanism for the Fischer esterification of crotonic acid and hexanol.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Relevance to Drug Development

While this compound itself is not an active pharmaceutical ingredient, the synthetic methodology and the resulting ester product have relevance to the field of drug development in several ways:

-

Prodrug Strategies: The ester functional group is one of the most commonly used linkages in prodrug design. By converting a carboxylic acid-containing drug into an ester, its lipophilicity can be increased, which can improve its absorption and membrane permeability. The synthesis of this compound serves as a practical example of the chemical transformations involved in creating such ester prodrugs.

-

Excipient Formulation: In the formulation of topical or oral medications, fragrances and flavorings are often used to improve patient compliance. This compound's fruity aroma makes it a potential candidate as a fragrance excipient in topical formulations, provided it meets the required safety and regulatory standards.

-

Starting Material for Complex Syntheses: Unsaturated esters like this compound can serve as versatile starting materials in more complex organic syntheses. The double bond can undergo a variety of chemical transformations, such as Michael additions, epoxidations, and dihydroxylations, which are key steps in the synthesis of many pharmaceutical compounds.

Conclusion

The synthesis of this compound from crotonic acid and hexanol via Fischer esterification is a robust and well-established chemical process. This guide has provided a detailed technical overview of the reaction, including its mechanism, a comprehensive experimental protocol, and relevant quantitative data. For researchers and professionals in the pharmaceutical industry, a thorough understanding of this fundamental organic reaction is valuable for its application in prodrug design, formulation science, and as a foundational step in the synthesis of more complex molecular architectures. The provided protocols and data serve as a practical resource for the laboratory-scale synthesis of this compound and similar ester compounds.

References

Physical and chemical properties of hexyl crotonate

An In-depth Technical Guide to the Physical and Chemical Properties of Hexyl Crotonate

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the compound's characteristics, methods for its synthesis and analysis, and its chemical behavior, presenting quantitative data in accessible formats and illustrating key processes with diagrams.

General Information

This compound, systematically named hexyl (2E)-but-2-enoate, is an organic ester with the chemical formula C₁₀H₁₈O₂.[1] It is formed from the esterification of crotonic acid and hexanol.[1] This compound is recognized for its characteristic sweet, fruity, and green odor profile, which leads to its use in the flavor and fragrance industry.[1] Structurally, it consists of a six-carbon hexyl group attached to a crotonate moiety, which features a trans-configured double bond.[1]

Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2] It is a hydrophobic molecule, being practically insoluble in water but soluble in alcohols and most fixed oils.[1][2][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂[1][4][5] |

| Molecular Weight | 170.25 g/mol [1][4] |

| Boiling Point | 213-215.6 °C at 760 mmHg[2][5] |

| Density | 0.892 g/cm³[5] |

| Refractive Index | 1.439 - 1.449 @ 20°C[3][5] |

| Flash Point | 88.89 - 89.4 °C[2][5] |

| Vapor Pressure | 0.146 mmHg @ 25°C[2][5] |

| Water Solubility | 52.1 mg/L @ 25°C (estimated)[2] |

| logP (o/w) | 3.973 (estimated)[2] |

Chemical Properties

This compound's chemical behavior is dictated by its ester functional group and the carbon-carbon double bond.

-

Stability : The trans (E) configuration of the double bond in this compound enhances its stability compared to the corresponding cis (Z) isomer.[1] It is also considered to be photostable under terrestrial solar wavelengths, showing no significant absorbance between 290 nm and 700 nm.

-

Reactivity : As an α,β-unsaturated ester, this compound can undergo reactions at both the ester group and the double bond.

-

Ester Hydrolysis : Like other esters, it can be hydrolyzed back to crotonic acid and hexanol, typically under acidic or basic conditions.

-

Addition Reactions : The double bond can participate in various addition reactions.

-

Polymerization : In polymer chemistry, this compound can act as a latent crosslinker, with its ester group reacting with hydroxy-functional resins under acidic conditions, which is useful for low-temperature curing applications.[1]

-

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of crotonic acid with hexanol using an acid catalyst.[1]

Materials:

-

Crotonic acid

-

Hexanol

-

Sulfuric acid (or another acid catalyst like p-toluenesulfonic acid)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

5% Sodium carbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine crotonic acid, a molar excess of hexanol (e.g., 1.5 equivalents), and a catalytic amount of sulfuric acid (e.g., 1-5 mol%).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-5 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the excess hexanol and sulfuric acid.

-

Wash the organic layer with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the toluene.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

The characterization of this compound typically involves standard analytical techniques to confirm its identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and confirming the molecular weight of the compound. The NIST WebBook provides mass spectral data for this compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR would show characteristic signals for the hexyl chain, the vinyl protons of the crotonate group, and the terminal methyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present. Key absorptions would include a strong C=O stretch for the ester and C=C stretch for the alkene.

Structure-Property Relationships

The molecular structure of this compound directly influences its physical and chemical properties.

Caption: Relationship between the structure of this compound and its properties.

Conclusion

This compound is a well-characterized α,β-unsaturated ester with established physical and chemical properties. Its synthesis is straightforward, and its reactivity is predictable, making it a useful compound in both industrial applications, such as flavors and fragrances, and as a component in polymer chemistry. The information presented in this guide provides a solid foundation for researchers and professionals working with this compound.

References

Spectroscopic Profile of Hexyl Crotonate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for hexyl crotonate, a monounsaturated ester with applications in the flavor and fragrance industry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables for easy reference, detailed experimental protocols for each analytical technique, and a visual representation of the spectroscopic analysis workflow.

Introduction

This compound (C₁₀H₁₈O₂), also known as hexyl (E)-2-butenoate, is an organic ester formed from the esterification of crotonic acid and hexanol. Its characteristically sweet, fruity, and green aroma makes it a valuable compound in the formulation of flavors and fragrances. A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and for predicting its chemical behavior in various applications. This guide presents a detailed compilation and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1–4.3 | t | 2H | O-CH ₂-(CH₂)₄-CH₃ |

| ~6.9 | m | 1H | CH₃-CH =CH-COO- |

| ~5.8 | m | 1H | CH₃-CH=CH -COO- |

| ~1.8 | d | 3H | CH ₃-CH=CH-COO- |

| ~1.6 | m | 2H | O-CH₂-CH ₂-(CH₂)₃-CH₃ |

| ~1.3 | m | 4H | O-(CH₂)₂-(CH ₂)₂-CH₂-CH₃ |

| ~0.9 | t | 3H | O-(CH₂)₅-CH ₃ |

Note: Predicted values based on typical chemical shifts for similar structures. The deshielded protons on the ester oxygen are noted to be in the δ ~4.1–4.3 ppm range and the terminal methyl groups of the hexyl chain at ~0.9 ppm[1].

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | C =O |

| 144.6 | C =C–CO |

| 134.5 | C=C –H |

| 130.2 | C=C–H |

| 64.4 | O–C H₂ |

| 31.5 | Alkyl Carbon |

| 28.7 | Alkyl Carbon |

| 25.7 | Alkyl Carbon |

| 22.6 | Alkyl Carbon |

| 14.0 | Alkyl Carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~1710 | ν(C=O) Carbonyl stretch |

| ~1640 | ν(C=C) Alkene stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 85 | [CH₃-CH=CH-CO]⁺ |

| 69 | [CH₃-CH=CH-C=O]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to optimize homogeneity.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation: A drop of neat this compound liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be placed between two potassium bromide (KBr) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or KBr plates is recorded.

-

The sample is placed on the crystal or between the plates, and the sample spectrum is recorded.

-

The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

Gas Chromatography:

-

A small volume of the sample solution (typically 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column).

-

The column temperature is programmed to ramp up (e.g., from 50°C to 250°C at 10°C/min) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight and a characteristic fragmentation pattern that can be used for structural elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Occurrence of Hexyl Crotonate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl crotonate, an unsaturated monocarboxylic ester, contributes to the complex aromatic profiles of various fruits. While not as extensively documented as other volatile esters, its presence is noted in specific fruit species, contributing to their characteristic scent and flavor. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fruits, detailing its identification, the biosynthetic pathways responsible for its formation, and the analytical methodologies employed for its quantification. This document is intended to serve as a resource for researchers in the fields of natural product chemistry, food science, and drug development, providing a foundational understanding of this specific volatile organic compound.

Natural Occurrence of this compound in Fruits

This compound has been identified as a volatile constituent in a limited number of fruit species. Its presence is most notably documented in the genus Passiflora, commonly known as passion fruit.

Table 1: Documented Occurrence of this compound in Fruits

| Fruit Species | Family | Common Name | Reference(s) |

| Passiflora mollissima | Passifloraceae | Banana Passion Fruit | Present |

| Passiflora species | Passifloraceae | Passion Fruit | Present |

| Carica candamarcensis | Caricaceae | Mountain Papaya | Present |

While direct quantitative data for this compound in these fruits is scarce in publicly available literature, related esters have been quantified in various passion fruit species, providing an indication of the potential concentration ranges of similar volatile compounds. For instance, in yellow passion fruit (Passiflora edulis f. flavicarpa), esters such as ethyl butanoate and ethyl hexanoate are major components of the volatile profile.

Table 2: Semi-Quantitative Data of Selected Esters in Passion Fruit (Passiflora alata)

| Compound | Class | Relative Amount (%) |

| Ethyl butanoate | Ester | 52 - 57 |

| Ethyl hexanoate | Ester | 9 - 22 |

| Hexyl butanoate | Ester | 2 - 5 |

| Ethyl crotonate | Ester | Major Component |

Source: Adapted from studies on the volatile composition of passion fruit.

Biosynthesis of Volatile Esters in Fruits

The formation of this compound and other volatile esters in fruits is a product of complex biochemical pathways, primarily involving the metabolism of fatty acids and amino acids. The final and key step in ester biosynthesis is catalyzed by the enzyme alcohol acyltransferase (AAT).[1]

The general pathway can be summarized as follows:

-

Precursor Formation:

-

Acyl-CoA: Fatty acids, such as linoleic and linolenic acid, undergo β-oxidation to produce acetyl-CoA and other short- to medium-chain acyl-CoAs. Crotonyl-CoA is an intermediate in the β-oxidation of butyryl-CoA.

-

Alcohols: Aldehydes, derived from the degradation of fatty acids and amino acids, are reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). Hexanol, the alcohol moiety of this compound, is typically formed from the reduction of hexanal.

-

-

Esterification:

-

Alcohol Acyltransferase (AAT): This enzyme catalyzes the transfer of an acyl group from an acyl-CoA molecule to an alcohol, resulting in the formation of an ester and coenzyme A. In the case of this compound, AAT would catalyze the reaction between crotonyl-CoA and hexanol.

-

The diversity of esters found in fruits is a result of the broad substrate specificity of AATs, which can utilize a wide range of acyl-CoAs and alcohols as substrates.

Experimental Protocols for Analysis

The identification and quantification of this compound and other volatile compounds in fruits are typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Sample Preparation and Volatile Extraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile organic compounds in food and beverage samples.

Protocol:

-

Sample Homogenization: A known weight of fresh fruit pulp (e.g., 5 g) is homogenized.

-

Vial Preparation: The homogenized sample is placed in a sealed headspace vial (e.g., 20 mL). An internal standard (e.g., 2-octanol) may be added for quantification purposes. A saturated NaCl solution is often added to improve the release of volatile compounds from the matrix.

-

Incubation and Extraction: The vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) with agitation to allow the volatiles to equilibrate in the headspace.

-

SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30-60 min) to adsorb the volatile compounds.

-

Desorption: The SPME fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique that separates complex mixtures of chemicals and identifies the different components.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A capillary column with a polar stationary phase (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for the separation of volatile esters.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 40°C (hold for 2 min), then ramping to 230°C at a rate of 5°C/min (hold for 5 min).

-

Injector Temperature: 250°C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Conclusion

This compound is a naturally occurring volatile ester found in certain fruits, particularly within the Passiflora genus. While its contribution to the overall aroma profile of these fruits requires further quantitative and sensory analysis, its presence highlights the rich and diverse chemical tapestry of natural fruit flavors. The biosynthesis of this compound is intrinsically linked to the general pathways of ester formation in plants, with alcohol acyltransferases playing a pivotal role. The analytical methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the continued investigation of this and other volatile compounds in fruits. Further research is warranted to elucidate the precise concentrations of this compound in various fruit species and to fully understand its sensory impact and potential biological activities.

References

A Technical Guide to the Safe Handling of Hexyl Crotonate for Research Professionals

This document provides an in-depth technical overview of the safety, handling, and toxicological data for Hexyl Crotonate (CAS No: 19089-92-0). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this compound. The guide consolidates key data from safety data sheets and toxicological studies to ensure safe laboratory practices.

Chemical and Physical Properties

This compound, also known as hexyl (E)-but-2-enoate, is an organic ester formed from crotonic acid and hexanol.[1] It is primarily used in the flavor and fragrance industry for its sweet, fruity, and green aroma profile.[1][2] Its physical and chemical properties are critical for understanding its behavior in a laboratory setting.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | hexyl but-2-enoate[1] |

| Synonyms | (E)-hexyl crotonate, trans-hexyl crotonate[3] |

| CAS Number | 19089-92-0 (primary)[1], 1617-25-0 ((E)-isomer)[3] |

| Molecular Formula | C₁₀H₁₈O₂[1][4] |

| Molecular Weight | 170.25 g/mol [1] |

| SMILES | CCCCCCOC(=O)C=CC[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow clear liquid | [2][3] |

| Odor | Sweet, fruity, green, apple-like | [1][2] |

| Boiling Point | 213-220 °C at 760 mm Hg | [1][3] |

| Flash Point | 88.89 °C (192.00 °F) Tagliabue Closed Cup | [2][3] |

| Density | 0.885–0.891 g/mL at 20°C | [1] |

| Vapor Pressure | 0.146 mmHg at 25 °C (estimated) | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and most fixed oils | [1][3] |

| Refractive Index | 1.438–1.440 at 20°C | [1] |

Hazard Identification and Safety Data

This compound is recognized as a potential irritant.[1] While some safety data sheets for similar long-chain esters may classify them as non-hazardous under OSHA criteria, related compounds with the crotonate moiety are often labeled as irritants. For instance, hexyl (E)-tiglate, a structurally similar compound, is classified as an irritant to the skin and eyes.[2] Therefore, it is prudent to handle this compound with appropriate precautions.

Table 3: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | Category 2 | H315: Causes skin irritation | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | Category 3 | H335: May cause respiratory irritation |

Table 4: Toxicological Data Summary

| Endpoint | Result | Species/Test | Source/Notes |

| Acute Oral Toxicity | LD50 = 3000 mg/kg | Rat | Data for Ethyl Crotonate[5] |

| Acute Dermal Toxicity | LD50 > 5000 mg/kg | Guinea Pig | Data for Ethyl Crotonate[5] |

| Skin Sensitization | No sensitization observed | Human (Maximization Test) | Data for read-across material Hexyl Tiglate[6][7] |

| Genotoxicity | Not expected to be genotoxic | Based on read-across data for similar compounds[7] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize risk when working with this compound. This includes the use of personal protective equipment, appropriate engineering controls, and defined protocols for spills and storage.

The selection of PPE should be based on a risk assessment of the specific laboratory procedure.

Caption: General workflow for selecting appropriate Personal Protective Equipment (PPE).

This compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5] Containers should be kept tightly closed.

Caption: Logical flow diagram for responding to a chemical spill of this compound.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The following procedures are recommended based on SDS information for similar irritants.[2][5]

Caption: Decision pathway for first aid response following an exposure event.

Experimental Protocols for Safety Assessment

While specific experimental data on this compound is limited, its safety profile can be assessed using standardized toxicological methods, often relying on read-across data from structurally similar molecules.

This protocol provides a non-animal method for assessing skin irritation potential.

-

Preparation: Reconstructed human epidermis tissues are pre-incubated in a sterile, defined medium.

-

Application: A 10-25 µL aliquot of this compound (neat) is applied topically to the surface of the tissue. A negative control (phosphate-buffered saline) and a positive control (5% sodium dodecyl sulfate) are run in parallel.

-

Exposure: The tissues are exposed to the test chemical for a defined period, typically 60 minutes, at 37°C.

-

Rinsing: After exposure, the tissues are thoroughly rinsed to remove the chemical.

-

Incubation: Tissues are transferred to fresh medium and incubated for approximately 42 hours to allow for the expression of cytotoxic effects.

-

Viability Assessment: Tissue viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.

-

Data Analysis: The formazan is extracted, and its concentration is determined by measuring the optical density (OD). Cell viability is expressed as a percentage relative to the negative control. A mean viability of ≤ 50% classifies the chemical as an irritant.

This clinical test is used to determine if a material can induce skin sensitization. It was performed on the read-across material hexyl tiglate.[6][7]

-

Induction Phase:

-

A patch containing the test material (e.g., this compound at a low, non-irritating concentration in a suitable vehicle) is applied to the skin of human volunteers (typically the back or upper arm).

-

The patch is left in place for 24-48 hours.

-

This process is repeated nine times over a three-week period on the same site to induce a potential allergic response.

-

-

Rest Phase: A two-week rest period with no applications follows the induction phase. This allows for the development of any delayed-type hypersensitivity.

-

Challenge Phase:

-

After the rest period, a challenge patch with the test material is applied to a new, previously unexposed skin site.

-

The patch is removed after 24-48 hours.

-

The challenge site is evaluated for signs of an allergic reaction (erythema, edema) at 48 and 72 hours post-application.

-

-

Interpretation: A reaction at the challenge site, in the absence of a reaction at the induction site, is indicative of sensitization. No reaction suggests the material is not a sensitizer under the test conditions.

Potential Toxicological Pathways

The primary toxicological concern for this compound is irritation. The mechanism for skin irritation by chemicals is a complex cascade of events initiated by the disruption of the skin's barrier function.

References

- 1. Buy this compound | 19089-92-0 [smolecule.com]

- 2. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]

- 3. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]

- 4. This compound | C10H18O2 | CID 5366038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

The Biological Activity of Hexyl Crotonate and Other Unsaturated Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated esters, a class of organic compounds characterized by a carbon-carbon double bond within their ester functional group, are gaining increasing attention in the field of drug development and biological research. Their unique chemical structures confer a range of biological activities, from antimicrobial to anti-inflammatory effects. This technical guide provides an in-depth overview of the biological activity of a representative unsaturated ester, hexyl crotonate, and its analogs. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action to support further research and development in this promising area.

Chemical Profile of this compound

This compound, also known as hexyl (E)-2-butenoate, is an organic ester with the chemical formula C10H18O2.[1] It is formed from the esterification of crotonic acid and hexanol.[1] Primarily recognized for its fruity and green odor, it is widely used in the flavor and fragrance industry.[1] Beyond its sensory properties, its α,β-unsaturated carbonyl moiety is a key structural feature that likely contributes to its biological activities.

Antifungal Activity of Crotonic Acid Esters

Research has demonstrated the antifungal properties of substituted crotonic acid esters. A key study investigated the activity of twenty-three 4-substituted crotonic acid esters, including n-hexyl esters, against a panel of pathogenic fungi.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the antifungal activity of ethyl 4-iodocrotonate, a structurally related and highly active analog of this compound, against various fungal strains. It is important to note that while n-hexyl esters were included in the study, the most potent compound for which specific MIC values were provided was the ethyl ester. The fungitoxicity was observed to follow the order of I > Br > Cl > CH3S > CH3O > F = H for the 4-position substituent.[2]

| Fungal Strain | Minimum Inhibitory Concentration (MIC) of Ethyl 4-Iodocrotonate (μg/mL) |

| Candida albicans | 18 |

| Aspergillus niger | 40 |

| Mucor mucedo | 5 |

| Trichophyton mentagrophytes | 4 |

Proposed Mechanism of Antifungal Action

The fungitoxicity of these crotonic acid esters is believed to be due, in part, to a nucleophilic reaction involving sulfhydryl (SH)-containing compounds within the fungal cells.[2] This hypothesis is supported by the correlation between fungitoxicity and the leaving group ability at the 4-position, as well as the protective effect observed when cysteine and glutathione (both SH-containing molecules) were introduced.[2] The α,β-unsaturated carbonyl group in this compound can act as a Michael acceptor, reacting with nucleophilic thiol groups in essential fungal enzymes or proteins, leading to their inactivation and subsequent cell death.

References

Olfactory Receptor Response to Hexyl Crotonate: A Technical Guide to Characterization and Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and signaling pathways involved in characterizing the response of olfactory receptors (ORs) to the odorant hexyl crotonate. While the specific receptors for this compound are currently the subject of ongoing research, this document outlines the established experimental framework used to identify and quantify such interactions.[1] This paper is intended for researchers, scientists, and drug development professionals working in the fields of olfaction, sensory neuroscience, and pharmacology.

This compound is an organic ester known for its characteristic sweet, fruity, and green odor profile, making it a molecule of interest in the flavor and fragrance industry.[1] Understanding how this compound interacts with the vast repertoire of human olfactory receptors is crucial for elucidating the mechanisms of odor perception and for the rational design of novel scents and flavorings.

The Canonical Olfactory Transduction Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. ORs belong to the large superfamily of G protein-coupled receptors (GPCRs). The binding of an odorant to an OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

This canonical pathway is mediated by a specialized G protein, Gαolf. Upon activation by the odorant-bound OR, Gαolf activates adenylyl cyclase type III (ACIII), which in turn catalyzes the production of cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. The influx of cations, primarily Ca2+, through these channels depolarizes the neuron. This depolarization is further amplified by the opening of Ca2+-activated Cl- channels, leading to an efflux of Cl- ions. The combined ionic currents generate a receptor potential that, if it reaches the threshold, triggers an action potential that travels to the olfactory bulb for further processing.[1]

Experimental Protocols for Receptor Characterization

Identifying the specific ORs that respond to this compound and quantifying their response requires a systematic experimental approach. The following protocols are standard methodologies in the field of olfaction research.

Heterologous Expression and Functional Screening

A primary method for deorphanizing olfactory receptors—that is, identifying their activating ligands—is through heterologous expression systems. In this approach, genes encoding individual human ORs are transfected into a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express ORs.

Experimental Workflow:

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. The cells are then co-transfected with a plasmid containing the gene for a specific human OR, a G protein (often Gα15/16 to couple to a downstream reporter), and a reporter gene (e.g., luciferase under the control of a cAMP response element, CRE).

-

Odorant Stimulation: After a period of incubation to allow for protein expression, the cells are exposed to a panel of odorants, including this compound, at various concentrations.

-

Signal Detection: The activation of the OR by an odorant leads to an increase in intracellular cAMP, which in turn drives the expression of the luciferase reporter gene. The luminescence produced by the luciferase reaction is then measured using a luminometer. A significant increase in luminescence in the presence of this compound compared to a control indicates a potential interaction.

References

An In-depth Technical Guide to the Solubility of Hexyl Crotonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexyl crotonate, a fatty acid ester. The document presents available solubility data, details common experimental protocols for solubility determination, and illustrates key concepts through logical diagrams. This information is intended to support research, development, and formulation activities where this compound is a component.

Introduction to this compound

This compound (CAS No: 19089-92-0), also known as hexyl (E)-but-2-enoate, is an organic compound classified as an enoate ester.[1] It is a hydrophobic molecule with the chemical formula C10H18O2.[1][2] Understanding its solubility in various organic solvents is crucial for its application in diverse fields, including as a flavoring agent, in fragrance formulations, and as a potential component in pharmaceutical or agricultural formulations. Its molecular structure, characterized by a six-carbon alkyl chain and an unsaturated ester group, dictates its interaction with different solvent environments.

Solubility Profile of this compound

The solubility of an ester is primarily determined by its ability to form intermolecular bonds with the solvent.[3] As a moderately hydrophobic molecule, this compound's solubility is expected to be higher in non-polar and slightly polar organic solvents and lower in highly polar solvents like water.[1][2] The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Source |

| Water | H₂O | Highly Polar Protic | Practically Insoluble (< 1 mg/L) | 25 | [2] |

| Water (Estimated) | H₂O | Highly Polar Protic | 52.1 mg/L | 25 | [4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Miscible | Not Specified | [2][4] |

| n-Hexane | C₆H₁₄ | Non-Polar | Miscible | Not Specified | [2] |

| Fixed Oils (e.g., Almond Oil) | N/A | Non-Polar | Miscible | Not Specified | [2] |

| Propylene Glycol | C₃H₈O₂ | Polar Protic | Insoluble | Not Specified | [2] |

Experimental Protocol for Solubility Determination

The following section details a standard methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on the static equilibrium method, a common and reliable technique in solubility studies.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity > 98%)

-

Selected organic solvent (e.g., ethanol, analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a pipette, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial. The amount of this compound should be sufficient to ensure that a solid or undissolved liquid phase remains after equilibrium is reached.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow for phase separation (sedimentation of any excess solute).

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately pass the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered samples using a calibrated analytical method, such as GC-FID.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the average concentration from replicate vials, typically in units of g/100 mL, mg/L, or mol/L.

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for determining solubility.

Theoretical Considerations and Logical Relationships

The principle of "like dissolves like" is fundamental to predicting solubility. A solute's miscibility in a solvent is favored when their intermolecular forces are similar. This compound contains a polar ester group (C=O, C-O-C) capable of dipole-dipole interactions and a significant non-polar hexyl chain that primarily interacts through London dispersion forces.

The relationship between solvent polarity and the expected solubility of this compound can be visualized as a logical flow.

Caption: Solvent polarity and expected solubility relationship.

This diagram illustrates that non-polar solvents, which interact primarily through dispersion forces similar to the hexyl chain, are excellent solvents for this compound. Polar solvents like ethanol can also act as effective solvents due to their ability to engage in dipole-dipole interactions and act as hydrogen bond donors to the ester's carbonyl oxygen.[5] However, in highly polar systems like water, the strong hydrogen-bonding network of the solvent and the hydrophobic nature of the long alkyl chain lead to poor solubility.[3]

References

An In-depth Technical Guide to the Thermochemical Data of Hexyl Crotonate

Introduction

Hexyl crotonate (C₁₀H₁₈O₂), a fatty acid ester, is recognized for its applications in the flavor and fragrance industry.[1][2] A thorough understanding of its thermochemical properties is essential for process design, safety assessments, and modeling its behavior in various systems. This technical guide provides a summary of the available, albeit predicted, thermochemical data for this compound. Due to a lack of experimentally determined values in the literature for this compound, this guide also presents experimental data for structurally analogous esters, namely hexyl acetate and ethyl hexanoate, to serve as a valuable reference for researchers, scientists, and drug development professionals. Furthermore, detailed experimental protocols for key thermochemical measurements are provided.

Thermochemical Data of this compound

| Property | Symbol | Predicted Value | Units |

| Isobaric Heat Capacity (liquid, 298 K) | Cₚ | 279 | J·mol⁻¹·K⁻¹ |

| Enthalpy of Vaporization (298 K) | ΔHᵥ | 46.97 | kJ·mol⁻¹ |

| Enthalpy of Fusion (269 K) | ΔH_fus | 24.64 | kJ·mol⁻¹ |

| Standard Entropy (liquid, 298 K) | S° | 385 | J·mol⁻¹·K⁻¹ |

Note: The data in this table is based on predicted values and should be used with the understanding that they have not been experimentally verified.

Thermochemical Data of Analogous Esters

For comparative purposes, the following table summarizes experimentally determined thermochemical data for hexyl acetate and ethyl hexanoate, which are structurally similar to this compound.

| Compound | Property | Symbol | Experimental Value | Units |

| Hexyl Acetate | Standard Enthalpy of Formation (liquid) | ΔH_f° | -577.9 | kJ·mol⁻¹ |

| Enthalpy of Vaporization | ΔH_vap | 50.2 | kJ·mol⁻¹ | |

| Ethyl Hexanoate | Isobaric Heat Capacity (liquid, 313.1 K, 0.1 MPa) | Cₚ | 283.33 | J·mol⁻¹·K⁻¹ |

| Isobaric Heat Capacity (liquid, 333.1 K, 0.1 MPa) | Cₚ | 293.03 | J·mol⁻¹·K⁻¹ | |

| Isobaric Heat Capacity (liquid, 353.1 K, 0.1 MPa) | Cₚ | 302.73 | J·mol⁻¹·K⁻¹ |

Experimental Protocols

Detailed methodologies for the experimental determination of key thermochemical properties for a liquid ester like this compound are outlined below.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often derived from its enthalpy of combustion, which can be determined experimentally using bomb calorimetry.[3]

Objective: To measure the heat of combustion of liquid this compound at constant volume.

Apparatus:

-

Oxygen bomb calorimeter

-

Benzoic acid (for calibration)

-

Sample of this compound

-

Crucible

-

Ignition wire

-

Oxygen cylinder with regulator

-

Water bath

-

High-precision thermometer

Procedure:

-

Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid, which has a certified heat of combustion.[4] This allows for the determination of the heat capacity of the calorimeter.[4]

-

Sample Preparation: A precise mass of liquid this compound is placed in the crucible. The ignition wire is positioned to be in contact with the sample.

-

Assembly: The crucible is placed inside the bomb, which is then sealed and pressurized with a known excess of pure oxygen.

-

Combustion: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.[5][6]

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions. The enthalpy of combustion is then determined from the heat released at a constant volume.[4]

Determination of Isobaric Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.[7]

Objective: To measure the isobaric heat capacity (Cₚ) of liquid this compound over a range of temperatures.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Reference material with a known heat capacity (e.g., sapphire)

-

Sample pans (crucibles) and lids

-

A sample of this compound

Procedure: The measurement of specific heat capacity using DSC typically involves three distinct runs:[8]

-

Baseline Run: An empty sample pan and an empty reference pan are heated at a controlled rate to establish the baseline heat flow.

-

Reference Run: A reference material with a well-characterized heat capacity, such as sapphire, is placed in the sample pan and subjected to the same heating program.

-

Sample Run: A known mass of this compound is placed in the sample pan and the heating program is repeated.[9]

The heat flow difference between the sample and the reference is continuously monitored and recorded as a function of temperature.[7] The specific heat capacity of the sample is then calculated by comparing its heat flow to that of the reference material.[8] For liquid samples, it is crucial to ensure the pans are hermetically sealed to prevent vaporization during the experiment.[9]

Workflow for Thermochemical Characterization

The following diagram illustrates a generalized workflow for the comprehensive thermochemical characterization of a compound such as this compound.

References

- 1. Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion - A-Level H2 Chemistry Tuition by 10 Year Series Author [alevelh2chemistry.com]

- 2. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 5. scienceready.com.au [scienceready.com.au]

- 6. chemistry-teaching-resources.com [chemistry-teaching-resources.com]

- 7. infinitalab.com [infinitalab.com]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. mdpi.com [mdpi.com]

Hexyl Crotonate: A Technical Guide to Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl crotonate, a volatile ester with a characteristic fruity and green aroma, has carved a niche in various industrial sectors, primarily driven by its sensory properties. This technical guide provides an in-depth analysis of the potential industrial applications of this compound, with a focus on its role in the flavor and fragrance industries, as well as its emerging use in polymer chemistry. This document outlines the physicochemical properties, synthesis protocols, and relevant analytical data of this compound to support further research and development.

Introduction

This compound (hexyl (E)-but-2-enoate) is an organic compound belonging to the ester family, specifically a derivative of crotonic acid and hexanol.[1] Its molecular structure, characterized by a six-carbon alkyl chain and a C4 unsaturated acyl moiety, gives rise to its distinct organoleptic properties. While naturally occurring in some fruits, it is predominantly synthesized for commercial use.[1] The primary application of this compound lies in the formulation of flavors and fragrances, where it imparts sweet, green, and apple-like notes.[1][2] More recently, its reactivity has been explored in polymer science, where it can function as a latent crosslinking agent.[1] This guide aims to provide a comprehensive technical overview for researchers and professionals exploring the applications of this versatile ester.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in various industrial processes. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 19089-92-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 213-215 °C at 760 mmHg | [3] |

| Density | 0.885–0.891 g/mL at 20°C | [1] |

| Refractive Index (n_D²⁰) | 1.438–1.440 | [1] |

| Flash Point | 88.89 °C (192.00 °F) | [3] |

| Solubility | Insoluble in water; soluble in ethanol and most fixed oils. | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Characteristic Peaks/Values | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~0.9 ppm (t, 3H, terminal CH₃ of hexyl), δ ~4.1-4.3 ppm (t, 2H, O-CH₂ of hexyl), δ ~5.8 ppm (d, 1H, =CH-COO), δ ~6.9 ppm (m, 1H, CH₃-CH=) | [1] |

| ¹³C NMR (CDCl₃) | δ ~167.1 (C=O), δ ~144.6 (C=C-COO), δ ~122.9 (CH₃-CH=), δ ~64.4 (O-CH₂), δ ~31.5, 28.7, 25.7, 22.6, 14.0 (alkyl carbons) | [1] |

| Infrared (IR) | ν(C=O) ~1710 cm⁻¹, ν(C=C) ~1640 cm⁻¹ | [1] |

Industrial Applications

Flavor and Fragrance Industry

The primary industrial application of this compound is as a flavoring and fragrance agent. Its characteristic sweet, fruity, and green aroma profile makes it a valuable component in a wide array of consumer products.[1]

-

Flavor Formulations : It is used to impart or enhance fruity notes, particularly apple, pear, and pineapple, in food products and beverages.[1]

-

Fragrance Compositions : In perfumery, this compound is blended with other esters and aromatic compounds to create complex and desirable scents for perfumes, cosmetics, and personal care products.[1][2]

The "signaling" mechanism in this context is the interaction of the volatile this compound molecule with olfactory receptors in the nasal cavity, which triggers a neural signal to the brain, perceived as a specific scent.

Polymer Chemistry